4-Amino-2,3'-bis(trifluoromethyl)biphenyl
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Overview
Description
4-Amino-2,3’-bis(trifluoromethyl)biphenyl is a fluorinated aromatic amine compound. It is characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with an amino group at the 4-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable nucleophile, such as an amine or phenol derivative, in the presence of a base like potassium carbonate.
Catalytic Reduction: The nitro group is then reduced to an amino group using a catalytic reduction process, often employing hydrazine and palladium on carbon (Pd/C) as the catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, nitro compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2,3’-bis(trifluoromethyl)biphenyl has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-2,3’-bis(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(trifluoromethyl)-4,4’-biphenyldiamine: Known for its applications in microelectronics and optoelectronics.
9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene: Used in the synthesis of fluorinated polyimides with high thermal stability and optical transparency.
Uniqueness
4-Amino-2,3’-bis(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9F6N |
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Molecular Weight |
305.22 g/mol |
IUPAC Name |
3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)9-3-1-2-8(6-9)11-5-4-10(21)7-12(11)14(18,19)20/h1-7H,21H2 |
InChI Key |
FUMXURMEISOSJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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